Pentafluoroethyl phenyl ketone
Overview
Description
Pentafluoroethyl phenyl ketone is an organic compound with the molecular formula C9H5F5O. It is characterized by the presence of a phenyl group attached to a ketone functional group, with a pentafluoroethyl group as a substituent. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Mechanism of Action
Target of Action
Pentafluoroethyl phenyl ketone is a complex compound with a molecular weight of 224.1274 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been noted that similar compounds can undergo nucleophilic pentafluoroethylation and trifluoromethylation of aldehydes, ketones, and imines . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as phenylketones, are known to impact phenylalanine metabolism . This could potentially lead to downstream effects on protein synthesis and other metabolic processes.
Pharmacokinetics
Its molecular weight of 224.1274
Result of Action
Given its potential interaction with aldehydes, ketones, and imines , it may induce changes in these molecules that could have downstream effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluoroethyl phenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzene with pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pentafluoroethyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluoroethyl phenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique fluorine content makes it useful in the study of fluorine-containing biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound as a precursor or intermediate.
Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Trifluoroacetophenone: Similar in structure but with three fluorine atoms instead of five.
Hexafluoroacetone: Contains six fluorine atoms and a different carbonyl group arrangement.
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.
Uniqueness: Pentafluoroethyl phenyl ketone is unique due to the presence of five fluorine atoms, which significantly alter its chemical properties compared to other fluorinated ketones. This high degree of fluorination imparts greater stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBUXALTYMBEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285772 | |
Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-52-5 | |
Record name | 394-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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